REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C.C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C.C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C.C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C.C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C.C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |